2-nitro-N-(2-phenoxyethyl)benzamide chemical structure and properties
2-nitro-N-(2-phenoxyethyl)benzamide chemical structure and properties
This technical guide details the structural characteristics, physicochemical properties, and synthetic utility of 2-nitro-N-(2-phenoxyethyl)benzamide (CAS 345988-44-5).[1][2] This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of quinazolinone-based pharmacophores and as a scaffold for Structure-Activity Relationship (SAR) studies in kinase inhibition and antimicrobial research.[1][2]
[1][2][3]
Executive Summary
2-nitro-N-(2-phenoxyethyl)benzamide is a functionalized benzamide derivative characterized by an ortho-nitro group on the benzoyl ring and a phenoxyethyl moiety attached to the amide nitrogen.[1][2] It is primarily utilized as a synthetic building block for heterocyclic drug candidates.[1][2] Its structural topology—specifically the proximity of the nitro group to the amide linker—makes it a prime precursor for reductive cyclization reactions to generate quinazolinones and benzodiazepines , motifs commonly found in bioactive molecules targeting GPCRs and kinases.[1][2]
| Property | Detail |
| IUPAC Name | 2-nitro-N-(2-phenoxyethyl)benzamide |
| CAS Number | 345988-44-5 |
| Molecular Formula | C₁₅H₁₄N₂O₄ |
| Molecular Weight | 286.28 g/mol |
| Primary Application | Synthetic Intermediate, Heterocyclic Precursor, SAR Scaffold |
Chemical Structure & Molecular Architecture[1][2]
Structural Components
The molecule consists of three distinct domains that define its reactivity and binding potential:[1][2]
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Electron-Deficient Core (Ring A): A benzene ring substituted at the ortho position with a nitro (-NO₂) group.[1][2] This group exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attack or reductive transformations.[1][2]
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Amide Linker: A secondary amide bond (-CONH-) connecting the benzoyl core to the ethyl spacer.[1][2] This bond is rigid and planar due to resonance, serving as a hydrogen bond donor (NH) and acceptor (C=O).[1][2]
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Flexible Tail (Ring B): A 2-phenoxyethyl group providing a flexible ethylene spacer (-CH₂CH₂-) terminated by a phenoxy ether.[1][2] This tail adds lipophilicity and rotational freedom, often exploiting hydrophobic pockets in protein targets.[1][2]
Electronic & Steric Properties[1][2]
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Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond may exist between the amide proton and the nitro oxygen, locking the conformation in a pseudo-six-membered ring, which influences its solubility and receptor docking profile.[1][2]
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Lipophilicity: The presence of two aromatic rings and an ether linkage contributes to a moderate lipophilicity (Predicted LogP ~ 2.5–3.0), suggesting good membrane permeability but limited aqueous solubility.[1][2]
Physicochemical Profile
The following parameters are derived from structural analysis and standard chem-informatics models for benzamide derivatives.
| Parameter | Value (Predicted/Typical) | Significance |
| LogP (Octanol/Water) | 2.8 ± 0.4 | Indicates moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).[1][2] |
| Topological Polar Surface Area (TPSA) | ~85 Ų | <140 Ų threshold suggests good passive membrane absorption.[1][2] |
| H-Bond Donors | 1 (Amide NH) | Facilitates specific binding interactions.[1][2] |
| H-Bond Acceptors | 4 (Nitro O, Amide O, Ether O) | High capacity for electrostatic interactions.[1][2] |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires organic co-solvents (DMSO, DMF) for biological assays.[1][2] |
| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, DMSO, Methanol.[1][2] |
Synthetic Pathways[1][2]
The synthesis of 2-nitro-N-(2-phenoxyethyl)benzamide typically follows a Schotten-Baumann acylation protocol.[1][2] This method ensures high yield and purity by utilizing an acyl chloride precursor.[1][2]
Protocol: Acylation of 2-Phenoxyethanamine
Reagents: 2-Nitrobenzoyl chloride, 2-Phenoxyethanamine, Triethylamine (Et₃N), Dichloromethane (DCM).[1][2]
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 eq of 2-phenoxyethanamine and 1.2 eq of triethylamine (base) in anhydrous DCM under an inert atmosphere (N₂). Cool the solution to 0°C.
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Addition: Dropwise add a solution of 1.0 eq 2-nitrobenzoyl chloride in DCM over 30 minutes. The base neutralizes the HCl byproduct.[1][2]
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the amine.[1][2]
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Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.[1][2]
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Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield the off-white solid product.[1][2]
Downstream Utility: Reductive Cyclization
The primary value of this compound lies in its conversion to Quinazolinones .[1][2] Reduction of the nitro group to an amine (using Fe/HCl or H₂/Pd-C) triggers an intramolecular attack on the amide carbonyl (or an adjacent aldehyde if modified), forming the heterocyclic core.[1][2]
Figure 1: Synthetic pathway from precursors to the target benzamide and its downstream conversion to bioactive heterocycles.[1][2]
Biological & Pharmacological Context[1][2][4][5][6][7]
While 2-nitro-N-(2-phenoxyethyl)benzamide is often an intermediate, the N-(phenoxyethyl)benzamide scaffold itself possesses intrinsic biological activity, often explored in the following domains:
Kinase Inhibition (SAR)
Researchers utilize this scaffold to probe the ATP-binding pockets of kinases.[1][2] The amide linker mimics the hinge-binding region of ATP, while the phenoxyethyl tail extends into the hydrophobic back-pocket (Gatekeeper region).[1][2]
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Mechanism: Competitive inhibition at the ATP binding site.[1][2]
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Target Classes: CDK (Cyclin-Dependent Kinases) and MAPK pathways.[1][2]
Antimicrobial Activity
Nitro-aromatic compounds are frequently screened for antimicrobial properties.[1][2] The nitro group can function as a "warhead," undergoing enzymatic reduction within bacteria to form toxic nitro-radical anions that damage DNA.[1][2]
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Note: The 2-phenoxyethyl group improves cell wall penetration in Gram-positive bacteria compared to simple methyl/ethyl amides.[1][2]
Analytical Characterization
To validate the identity of synthesized 2-nitro-N-(2-phenoxyethyl)benzamide, the following spectral signatures are expected:
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¹H NMR (CDCl₃, 400 MHz):
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δ 8.0–7.5 ppm: Multiplet (4H) for the 2-nitrobenzoyl ring protons.[1][2] Look for the downfield shift of the proton ortho to the nitro group.[1][2]
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δ 7.3–6.9 ppm: Multiplet (5H) for the phenoxy phenyl ring.[1][2]
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δ 6.5 ppm (broad): Amide NH triplet (couples with adjacent CH₂).[1][2]
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δ 3.9 ppm (q): N-CH₂ protons (coupled to NH and O-CH₂).[1][2]
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IR Spectroscopy (FT-IR):
Safety & Handling (MSDS Summary)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]
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Nitro Group Hazard: Although stable at room temperature, nitro compounds can be energetic.[1][2] Avoid excessive heat or shock during scale-up.[1][2]
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Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) protected from light.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (nitrogen oxides emission control).
References
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PubChem Compound Summary. (2025). 2-Nitro-N-phenylbenzamide and related derivatives. National Center for Biotechnology Information.[1][2] Link[1][2]
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ChemBK. (2025).[1][2] 2-nitro-N-(2-phenoxyethyl)benzamide CAS 345988-44-5 Product Entry. Link[1][2]
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National Institutes of Health (NIH). (2004).[1][2] Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. PubMed.[1][2] Link
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MDPI Molecules. (2025).[1][2] Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides and Benzamide Derivatives. Link[1][2]
